Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-
Brand Name:
Vulcanchem
CAS No.:
180537-58-0
VCID:
VC20915863
InChI:
InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22)
SMILES:
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C
Molecular Formula:
C17H16N2O3
Molecular Weight:
296.32 g/mol
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-
CAS No.: 180537-58-0
Cat. No.: VC20915863
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180537-58-0 |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 296.32 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,4-dioxobutanamide |
| Standard InChI | InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22) |
| Standard InChI Key | VTZFKVQJTYHMLE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C |
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